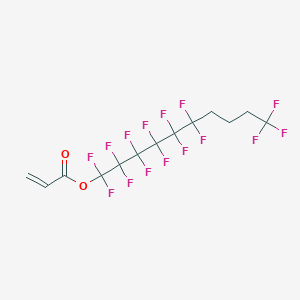
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate typically involves the esterification of pentadecafluorodecanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation of the double bond.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Addition Reactions: Saturated compounds with added functional groups.
Polymerization: High molecular weight fluorinated polymers.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated surfactants for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets through van der Waals forces and hydrophobic interactions. This property is exploited in applications such as non-stick coatings and water-repellent materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Heptadecafluoroheptyl acrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-Pentadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Tridecafluorononyl acrylate
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is unique due to its specific chain length and the presence of a prop-2-enoate moiety. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable polymers further distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
252669-70-8 |
|---|---|
Molekularformel |
C13H9F15O2 |
Molekulargewicht |
482.18 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-pentadecafluorodecyl prop-2-enoate |
InChI |
InChI=1S/C13H9F15O2/c1-2-6(29)30-13(27,28)12(25,26)11(23,24)10(21,22)9(19,20)7(14,15)4-3-5-8(16,17)18/h2H,1,3-5H2 |
InChI-Schlüssel |
WPZDRVMXANVDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(C(C(C(C(C(CCCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
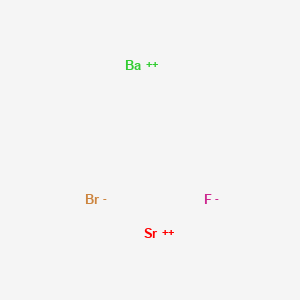
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
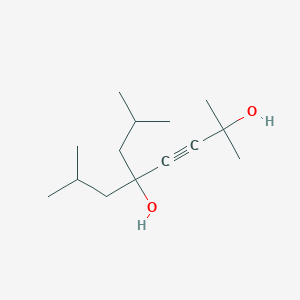
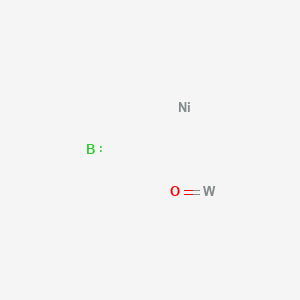


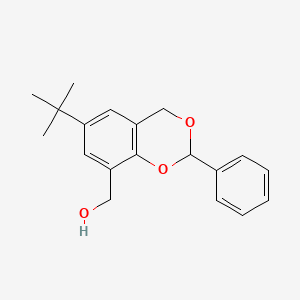
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
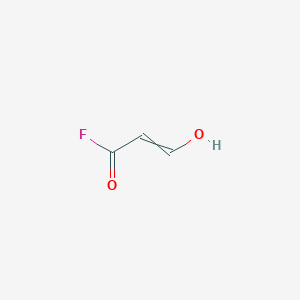
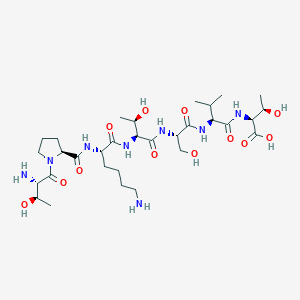
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
